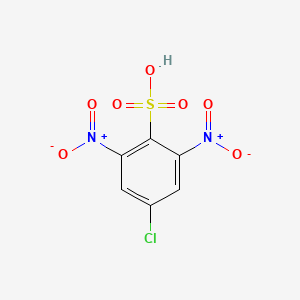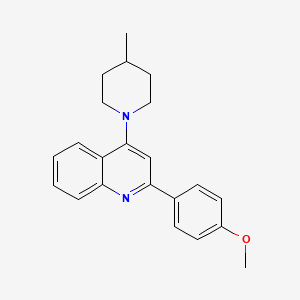![molecular formula C11H20S4 B11958267 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane CAS No. 38380-26-6](/img/structure/B11958267.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is an organosulfur compound with the molecular formula C11H20S4 It is a member of the dithiane family, characterized by the presence of two sulfur atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane typically involves the reaction of 1,3-propanedithiol with a suitable carbonyl compound in the presence of an acid catalyst. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or Brönsted acids like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, often using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学的研究の応用
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex sulfur-containing molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane involves its ability to form stable complexes with various metal ions and organic molecules. The sulfur atoms in the dithiane ring can coordinate with metal centers, making it useful in catalysis and material science. Additionally, the compound can undergo redox reactions, contributing to its versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler analog with a similar structure but lacking the additional ethyl and methyl groups.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity and stability.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, used in silicon-based chemistry.
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is unique due to its extended carbon chain and additional methyl group, which can influence its reactivity and solubility. These structural features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
CAS番号 |
38380-26-6 |
|---|---|
分子式 |
C11H20S4 |
分子量 |
280.5 g/mol |
IUPAC名 |
2-[2-(1,3-dithian-2-yl)ethyl]-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C11H20S4/c1-11(14-8-3-9-15-11)5-4-10-12-6-2-7-13-10/h10H,2-9H2,1H3 |
InChIキー |
FKSCPQKEKRVWRD-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCCS1)CCC2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)


![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)




